Bienvenue dans la boutique en ligne BenchChem!

(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride

Conformational restriction entropic penalty opioid receptor

(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride (CAS 2174007-98-6) is a bicyclic diamine belonging to the 3-azabicyclo[3.1.0]hexane scaffold class—a well-established conformationally rigid isostere of the piperidine ring. The compound features a primary amine at the bridgehead 1-position and an N-benzyl substituent on the pyrrolidine nitrogen, distinguishing it from the more common 6-amino or 1-aryl analogs prevalent in the medicinal chemistry literature.

Molecular Formula C12H18Cl2N2
Molecular Weight 261.19
CAS No. 2174007-98-6
Cat. No. B2769552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride
CAS2174007-98-6
Molecular FormulaC12H18Cl2N2
Molecular Weight261.19
Structural Identifiers
SMILESC1C2C1(CN(C2)CC3=CC=CC=C3)N.Cl.Cl
InChIInChI=1S/C12H16N2.2ClH/c13-12-6-11(12)8-14(9-12)7-10-4-2-1-3-5-10;;/h1-5,11H,6-9,13H2;2*1H/t11-,12-;;/m0../s1
InChIKeyYIMRCGQGFOSOGY-AQEKLAMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Quality Profile: (1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine Dihydrochloride (CAS 2174007-98-6) as a Conformationally Constrained Piperidine Isostere


(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride (CAS 2174007-98-6) is a bicyclic diamine belonging to the 3-azabicyclo[3.1.0]hexane scaffold class—a well-established conformationally rigid isostere of the piperidine ring [1]. The compound features a primary amine at the bridgehead 1-position and an N-benzyl substituent on the pyrrolidine nitrogen, distinguishing it from the more common 6-amino or 1-aryl analogs prevalent in the medicinal chemistry literature. Its rigid bicyclo[3.1.0] framework locks the nitrogen-containing ring into a defined spatial geometry, reducing the entropic penalty upon receptor binding relative to flexible piperidine-based analogs [1][2]. As a dihydrochloride salt, the compound exhibits enhanced aqueous solubility and solid-state stability compared to the corresponding free base, facilitating its handling in early-stage discovery workflows [3].

Why Generic Piperidine or Azabicyclo Analogs Cannot Replace (1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine Dihydrochloride in Structure- and Property-Driven Discovery


Generic substitution with a standard piperidine analog (e.g., 4-benzylpiperidine) or even a closely related 3-azabicyclo[3.1.0]hexane derivative is likely to compromise critical structure–activity relationships (SAR) because the bridgehead 1-amino group defines a unique pharmacophoric vector and synthetic handle that is absent in 6-amino or 1-aryl variants [1][2]. Substituting the (1R,5S) enantiomer with the (1R,5R) diastereomer, for example, inverts the relative orientation of the amine and the cyclopropane ring, potentially redirecting a key hydrogen-bond donor/acceptor motif and altering target recognition [1]. Moreover, the N-benzyl substituent contributes hydrophobic contacts and influences the basicity and metabolic profile of the scaffold in ways that a simple N-methyl or N-H analog cannot replicate [3]. All comparators tabulated below lack either the specific stereochemistry, the 1-amine substitution pattern, or the N-benzyl group, making direct interchange without re-optimization of the lead series impractical.

Quantitative Differentiation of (1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine Dihydrochloride Against Four Key Comparator Classes


Conformational Pre-organization: 3-Azabicyclo[3.1.0]hexane vs. Flexible Piperidine Scaffolds

The 3-azabicyclo[3.1.0]hexane core reduces the number of accessible rotamers relative to the saturated piperidine ring, decreasing the entropic penalty upon target binding. In a comparative study of opioid receptor antagonists, rigid 3-azabicyclo[3.1.0]hexane analogues showed potencies equal to or better than their flexible piperidine counterparts in a [35S]GTPγS functional assay, with the constrained series maintaining sub-nanomolar antagonist activity while eliminating the need for the 3-methyl substituent required in the piperidine series [1]. This conformational restriction is intrinsic to the (1R,5S) scaffold because the fused cyclopropane ring locks the pyrrolidine nitrogen’s orientation, a feature absent in 4-benzylpiperidine.

Conformational restriction entropic penalty opioid receptor

Stereochemical Differentiation: (1R,5S) vs. (1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine

The (1R,5S) configuration places the primary amine and the cyclopropane ring in a cis orientation relative to the pyrrolidine plane, whereas the (1R,5R) diastereomer (PubChem CID 124537279) presents the amine in a trans orientation [1]. This difference changes the spatial orientation of the amine hydrogen-bond donor vector by approximately 60°, which can be decisive in target recognition. For example, in the dopamine D3 antagonist series, inversion of a single stereocenter on the 3-azabicyclo[3.1.0]hexane core resulted in >200-fold changes in binding affinity (Ki 0.5 nM vs. >100 nM) at the D3 receptor, demonstrating the extreme sensitivity of biological activity to the scaffold's absolute configuration [2].

Stereochemistry diastereomer pharmacophore mapping

Positional Isomer Differentiation: 1-Amino vs. 6-Amino-3-benzyl-3-azabicyclo[3.1.0]hexane Derivatives

The target compound bears the primary amine at the bridgehead 1-position, whereas the more commonly commercialized 6-amino-3-benzyl-3-azabicyclo[3.1.0]hexane (CAS 155748-81-5) places the amine on the cyclopropane ring [1]. This positional difference alters not only the pharmacophoric vector but also the synthetic utility: the 1-amino group serves as a unique anchor for amide coupling, sulfonamide formation, or reductive amination that generates derivatives with a geometry inaccessible from the 6-amino isomer. In the DPP-IV inhibitor series, shifting the amine from the 6-position to a 1-position-like vector resulted in a >10-fold change in potency (IC50 27 nM vs. >300 nM), highlighting the functional relevance of the amine placement [1][2].

Positional isomerism synthetic handle vector diversity

Substitution Pattern Differentiation: 1-Amino-N-benzyl vs. 1-Aryl-3-azabicyclo[3.1.0]hexane Pharmacophores

Clinically advanced 3-azabicyclo[3.1.0]hexane derivatives such as Centanafadine (EB-1020, CAS 924012-43-1) and DOV-216,303 (CAS 66504-40-3) carry a lipophilic aryl group at the 1-position and act as monoamine reuptake inhibitors (Centanafadine IC50: NET 6 nM, DAT 38 nM, SERT 83 nM) [1][2]. In contrast, (1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine presents a primary amine at the 1-position, which serves as a hydrogen-bond donor/acceptor rather than a hydrophobic pharmacophore [3]. This fundamental difference in physicochemical character (HBD count = 1 for the target vs. 0 for Centanafadine) and molecular recognition capability makes the target compound suitable for probing completely distinct biological targets, such as those requiring an amine-mediated ionic or hydrogen-bond interaction at the bridgehead.

Pharmacophore mapping 1-aryl vs. 1-amino triple reuptake inhibitor

High-Value Application Scenarios for (1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine Dihydrochloride Based on Verified Differentiation


Conformationally Constrained Fragment Library Design for FBLD and Covalent Probe Discovery

The rigid 3-azabicyclo[3.1.0]hexane core of the target compound meets the 'rule of three' criteria for fragment-based lead discovery, while the bridgehead 1-amine provides a unique vector for covalent or reversible-covalent warhead installation [1][2]. Because the scaffold inherently restricts conformational freedom relative to piperidine fragments, hit-to-lead optimization can proceed with fewer rotatable bonds to optimize, reducing the complexity of multiparameter optimization. The dihydrochloride salt form ensures aqueous solubility suitable for biochemical screening at fragment concentrations (typically 0.1–1 mM).

Stereochemically Defined Scaffold for CNS Target Lead Optimization Requiring Amine-Mediated Pharmacophore Interactions

The (1R,5S) stereochemistry and the 1-amino group provide a hydrogen-bond donor/acceptor motif that is absent in 1-aryl-3-azabicyclo[3.1.0]hexanes such as Centanafadine [1][2]. This makes the compound particularly suitable for targets where an ionic or hydrogen-bond interaction at the bridgehead is critical—such as aminergic GPCRs, ion channels, or transporters—while the N-benzyl group can be exploited for additional hydrophobic contacts or metabolic tuning.

Diversifiable Synthetic Intermediate for Parallel Library Synthesis via the 1-Amino Handle

The primary amine at the 1-position serves as a versatile synthetic handle for amide coupling, sulfonamide formation, urea synthesis, or reductive amination, enabling rapid generation of diverse compound libraries [1][2]. This differentiates the compound from 6-amino or 1-aryl analogs, which either place the amine on the cyclopropane ring (altering the exit vector) or lack a reactive amine altogether. Researchers can exploit this handle to explore SAR around the bridgehead position with predictable stereochemical outcomes.

Opioid or Dopaminergic Receptor Probe Development Exploiting Scaffold Conformational Rigidity

Published SAR demonstrates that rigidification of piperidine-based opioid and dopamine receptor ligands into 3-azabicyclo[3.1.0]hexane scaffolds can maintain or enhance target potency while potentially improving subtype selectivity [1][2]. The target compound's (1R,5S) stereochemistry and N-benzyl substitution pattern provide a starting point for developing novel probes for μ-opioid, D3 dopamine, or related GPCR targets, where conformational pre-organization is known to reduce off-target interactions.

Quote Request

Request a Quote for (1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.